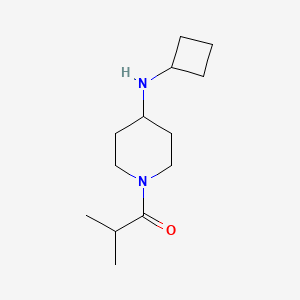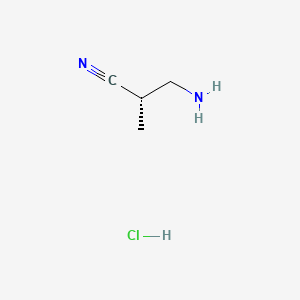
(2S)-3-amino-2-methylpropanenitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-amino-2-methylpropanenitrile hydrochloride: is an organic compound with the molecular formula C4H9ClN2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing (2S)-3-amino-2-methylpropanenitrile hydrochloride involves the nucleophilic substitution of a suitable precursor. For example, starting with a halogenated precursor like 2-chloro-3-methylpropanenitrile, the substitution reaction with ammonia or an amine can yield the desired product.
Reductive Amination: Another method involves the reductive amination of a suitable carbonyl compound. For instance, 2-methylpropanal can be reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride to form (2S)-3-amino-2-methylpropanenitrile, which can then be converted to its hydrochloride salt.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: (2S)-3-amino-2-methylpropanenitrile hydrochloride can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted nitriles or amines.
科学研究应用
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of chiral compounds and pharmaceuticals.
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
- Used in the development of enzyme inhibitors and other bioactive molecules.
Medicine:
- Investigated for its potential therapeutic applications.
- Used in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry:
- Utilized in the production of fine chemicals and specialty chemicals.
- Employed in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2S)-3-amino-2-methylpropanenitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The nitrile group can also participate in chemical reactions, leading to the formation of new compounds with different biological activities.
相似化合物的比较
(2S)-3-amino-2-methylpropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
(2S)-3-amino-2-methylpropanol: Similar structure but with a hydroxyl group instead of a nitrile group.
(2S)-3-amino-2-methylpropylamine: Similar structure but with an additional amino group.
Uniqueness:
- The presence of the nitrile group in (2S)-3-amino-2-methylpropanenitrile hydrochloride provides unique reactivity and chemical properties compared to its analogs.
- The compound’s chiral nature allows for specific interactions with chiral biomolecules, making it valuable in the synthesis of enantiomerically pure compounds.
属性
CAS 编号 |
2866254-40-0 |
|---|---|
分子式 |
C4H9ClN2 |
分子量 |
120.58 g/mol |
IUPAC 名称 |
(2S)-3-amino-2-methylpropanenitrile;hydrochloride |
InChI |
InChI=1S/C4H8N2.ClH/c1-4(2-5)3-6;/h4H,2,5H2,1H3;1H/t4-;/m0./s1 |
InChI 键 |
CIONCBKTSZPGCP-WCCKRBBISA-N |
手性 SMILES |
C[C@@H](CN)C#N.Cl |
规范 SMILES |
CC(CN)C#N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 7-oxospiro[3.4]octane-6-carboxylate](/img/structure/B13488748.png)
![4-cyclohexyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13488753.png)
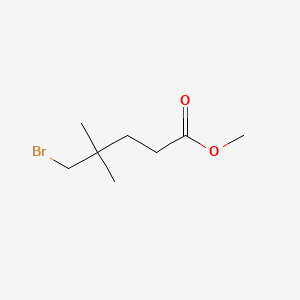
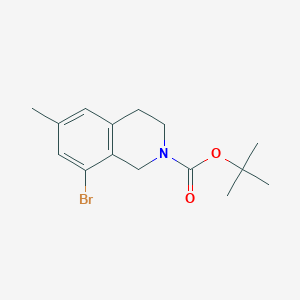
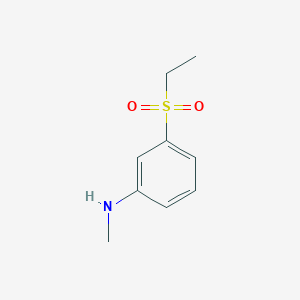


![2-{Methyl[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13488820.png)
![3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid](/img/structure/B13488833.png)
![2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13488834.png)
![6-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13488837.png)
![Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13488846.png)
